Salvianolic acid A

Catalog No.
S625183
CAS No.
96574-01-5
M.F
C26H22O10
M. Wt
494.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Salvianolic acid A

CAS Number

96574-01-5

Product Name

Salvianolic acid A

IUPAC Name

(2R)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-[2-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-3,4-dihydroxyphenyl]prop-2-enoyl]oxypropanoic acid

Molecular Formula

C26H22O10

Molecular Weight

494.4 g/mol

InChI

InChI=1S/C26H22O10/c27-18-7-2-14(11-21(18)30)1-6-17-16(4-9-20(29)25(17)33)5-10-24(32)36-23(26(34)35)13-15-3-8-19(28)22(31)12-15/h1-12,23,27-31,33H,13H2,(H,34,35)/b6-1+,10-5+/t23-/m1/s1

InChI Key

YMGFTDKNIWPMGF-UCPJVGPRSA-N

Synonyms

salvianolic acid A

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C(C(=C(C=C2)O)O)C=CC3=CC(=C(C=C3)O)O)O)O

Isomeric SMILES

C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)/C=C/C2=C(C(=C(C=C2)O)O)/C=C/C3=CC(=C(C=C3)O)O)O)O
Salvianolic acid A (Sal A) is a type of polyphenolic acid found in the roots of Salvia miltiorrhiza, a traditional Chinese medicinal herb. Sal A was first isolated by Chinese researchers in 1984 and has since been the subject of numerous studies due to its potential therapeutic properties. Salvia miltiorrhiza has been used for centuries to treat cardiovascular and cerebrovascular diseases, and Sal A is one of the active components responsible for its pharmacological effects.
Sal A is a red-brown powder with a molecular weight of 718.6 g/mol. Its chemical formula is C36H30O16, and its structural formula contains a dibenzofuran nucleus linked to two catechol moieties via a carboxymethyl group. Sal A is soluble in water, ethanol, and acetone and has strong antioxidant activity due to the presence of multiple phenolic hydroxyl groups.
Sal A can be synthesized via a multistep process, starting with the extraction of Salvia miltiorrhiza root powder using a solvent such as ethanol. The crude extract is then purified using various chromatographic techniques to isolate Sal A. Characterization of Sal A can be done using various methods, including nuclear magnetic resonance spectroscopy, mass spectrometry, and high-performance liquid chromatography.
Several analytical methods have been employed to quantify Sal A in biological samples and herbal extracts. These include liquid chromatography coupled to mass spectrometry (LC-MS), high-performance liquid chromatography (HPLC), and capillary electrophoresis (CE). These methods can be used to determine the concentration of Sal A in various matrices, including plasma, urine, and herbal preparations.
Sal A has been shown to possess numerous biological activities, including antioxidant, anti-inflammatory, and anti-tumor effects. It is also effective in protecting against ischemic-reperfusion injury, a type of tissue damage that occurs when blood flow is restored to an ischemic organ. Sal A's antioxidant activity is due to its ability to scavenge free radicals and prevent oxidative stress, which can contribute to a variety of chronic diseases.
Several studies have investigated the toxicity of Sal A in different animal models. Acute toxicity studies have shown that Sal A has a low toxicity profile, with no observed adverse effects at doses up to 2000 mg/kg. Subacute toxicity studies in rats have revealed no significant changes in biochemical parameters or organ weight at doses up to 300 mg/kg/day for 28 days.
Sal A has been investigated for its potential applications in several areas of research, including cardiovascular disease, cancer, and neurodegenerative disorders. It has been shown to improve heart function and to protect against myocardial ischemia-reperfusion injury. Sal A also exhibits anticancer activity, inducing apoptosis and inhibiting tumor growth in vitro and in vivo. Additionally, Sal A has been shown to improve cognitive function and to protect against neurodegeneration in animal models of Alzheimer's disease and Parkinson's disease.
Sal A is a promising compound with a wide range of potential therapeutic applications. Currently, researchers are investigating its use as a treatment for ischemic stroke, acute myocardial infarction, and cancer. Several clinical trials have been performed to assess its safety and efficacy, with promising results. However, further research is needed to fully elucidate its mechanism of action and to optimize its therapeutic potential.
Sal A's antioxidant and anti-inflammatory properties make it a promising candidate for use in nutraceuticals and cosmetics. Its potential applications in the food industry include its use as a natural food preservative and as a natural coloring agent. Sal A's applications in drug development include its use as a lead compound for the development of novel therapeutic agents for cardiovascular disease, cancer, and neurodegenerative disorders.
Despite its potential therapeutic applications, Sal A has several limitations that must be addressed. These include its poor solubility and bioavailability, which makes it difficult to deliver therapeutic doses in vivo. Future directions for research include the development of novel delivery systems and the optimization of its pharmacokinetic properties to improve its therapeutic potential. Additionally, further research is needed to fully elucidate its mechanism of action and to identify specific targets for its therapeutic effects.

XLogP3

3.9

MeSH Pharmacological Classification

Proton Pump Inhibitors

Other CAS

96574-01-5

Wikipedia

Salvianolic acid a

Dates

Modify: 2023-08-15
Murakami S, Kijima H, Isobe Y, Muramatsu M, Aihara H, Otomo S, Li LN, Ai CB: Effect of salvianolic acid A, a depside from roots of Salvia miltiorrhiza, on gastric H+,K(+)-ATPase. Planta Med. 1990 Aug;56(4):360-3. doi: 10.1055/s-2006-960982. [PMID:2173008]

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